5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a combination of benzodioxole, thiazole, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and thiazole intermediates, which are then coupled through a series of reactions to form the final compound. Common synthetic routes include:
Formation of Benzo[d][1,3]dioxole Intermediate: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Thiazole Synthesis: The thiazole ring is typically synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to interfere with folate synthesis in bacteria, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Thiazole-based Compounds: Other thiazole derivatives used in pharmaceuticals.
Furan-2-carboxamide Derivatives: Compounds with similar furan-based structures.
Uniqueness
5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is unique due to its combination of three distinct moieties (benzo[d][1,3]dioxole, thiazole, and furan), which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylsulfamoyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O6S2/c19-14(17-15-16-5-6-25-15)11-3-4-13(24-11)26(20,21)18-9-1-2-10-12(7-9)23-8-22-10/h1-7,18H,8H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXAHZSMGXZNFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=C(O3)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.